REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:28])([F:27])[C:12]3[CH:13]=[CH:14][C:15]4[N:16]([CH:18]=[C:19]([NH:21][C:22]([CH:24]5[CH2:26][CH2:25]5)=[O:23])[N:20]=4)[N:17]=3)=[N:9][N:10]=2)[CH:7]=1.[CH3:29][N:30]1[CH:34]=[C:33](B2OC(C)(C)C(C)(C)O2)[CH:32]=[N:31]1.C(Cl)Cl.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:27][C:11]([F:28])([C:8]1[N:6]2[CH:7]=[C:2]([C:33]3[CH:32]=[N:31][N:30]([CH3:29])[CH:34]=3)[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1)[C:12]1[CH:13]=[CH:14][C:15]2[N:16]([CH:18]=[C:19]([NH:21][C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[N:20]=2)[N:17]=1 |f:3.4.5,7.8.9.10|
|
Name
|
N-(6-((6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)imidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C1)C(=NN2)C(C=2C=CC=1N(N2)C=C(N1)NC(=O)C1CC1)(F)F
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
0.655 g
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness via rotary evaporation
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc and water
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with H2O
|
Type
|
DISSOLUTION
|
Details
|
The grey color solid dissolved in 20% MeOH in chloroform
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal for overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the celite pad rinsed with 20% MeOH in chloroform until no compound
|
Type
|
CUSTOM
|
Details
|
The solvent evaporated
|
Type
|
WASH
|
Details
|
the resulting solid rinsed with EtOAc, MeOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Et2O, dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC=2N(N1)C=C(N2)NC(=O)C2CC2)(C2=NN=C1N2C=C(C=C1)C=1C=NN(C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.41 mmol | |
AMOUNT: MASS | 5.13 g | |
YIELD: PERCENTYIELD | 71.1% | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |